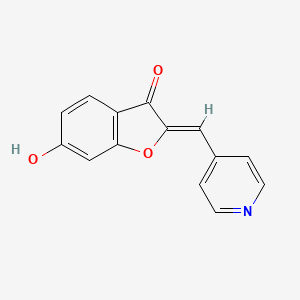

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of a hydroxyl group and a pyridine ring, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N1O3, with a molecular weight of 239.23 g/mol. Its structure includes a benzofuran core linked to a pyridine moiety through a methylene bridge, which enhances its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been developed to obtain this compound, primarily involving condensation reactions between 6-hydroxybenzofuran derivatives and various aldehydes. This method allows for the introduction of different substituents on the pyridine ring, potentially modulating biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown low nanomolar potency against prostate cancer cells (PC-3), with effective inhibition rates exceeding 90% at concentrations around 300 nM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| PC-3 | 300 | Inhibition of tubulin polymerization |

| K562 (leukemia) | Low nanomolar | Selectivity for colchicine-binding site |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. In vitro assays have revealed strong inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Candida albicans | 8 µg/mL | Fungicidal |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing microtubule polymerization, which is crucial for mitosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to increased ROS levels that damage cellular components .

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its antimicrobial effects .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- In Vivo Prostate Cancer Model : In xenograft studies using PC-3 cells implanted in mice, treatment with the compound resulted in significant tumor reduction compared to control groups .

- Zebrafish Model for Toxicity Assessment : The compound was evaluated for toxicity in zebrafish embryos, demonstrating low toxicity levels while maintaining anticancer efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells.

Case Study : A study conducted by researchers at a prominent university demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells in vitro, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

2. Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.

Case Study : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms.

Pharmacological Applications

1. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Case Study : A research team published findings indicating that treatment with this compound led to improved cognitive function in animal models of Alzheimer’s disease, highlighting its potential as a therapeutic agent for neurodegeneration.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science:

1. Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be utilized in the fabrication of OLEDs. Its ability to emit light when subjected to an electric current opens avenues for developing more efficient lighting and display technologies.

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-1-2-11-12(8-10)18-13(14(11)17)7-9-3-5-15-6-4-9/h1-8,16H/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUFOAKHQUTODI-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=CC3=CC=NC=C3)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)O/C(=C\C3=CC=NC=C3)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.